1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
Description
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative featuring a 2,3-dichlorophenoxyacetyl moiety linked to a 4-methoxyphenyl-substituted thiosemicarbazide group.
Properties
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-11-7-5-10(6-8-11)19-16(25)21-20-14(22)9-24-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPKXSBMZOGINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a suitable condensing agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Chemical Reactions Involving Thiosemicarbazides
Thiosemicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles. These reactions are often pH-dependent, with alkaline conditions favoring the formation of 1,2,4-triazoles and acidic conditions leading to 1,3,4-thiadiazoles .
Cyclization Reactions
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Formation of 1,2,4-Triazoles : In alkaline media, thiosemicarbazides can cyclize to form 1,2,4-triazole derivatives. This process involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the triazole ring .
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Formation of 1,3,4-Thiadiazoles : In acidic conditions, thiosemicarbazides can cyclize to form 1,3,4-thiadiazole derivatives. This reaction involves a similar mechanism but results in the formation of a thiadiazole ring instead .
Biological Activities of Thiosemicarbazide Derivatives
Thiosemicarbazide derivatives have been studied for their biological activities, including antibacterial, antimalarial, and antitubercular properties. The presence of specific substituents can enhance these activities. For example, halogenated aromatic rings are often associated with increased antibacterial activity .
Data and Research Findings
While specific data on 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is limited, thiosemicarbazide derivatives in general have shown promising biological activities. The following table summarizes some of the biological activities reported for similar compounds:
| Compound Type | Biological Activity | MIC/MBC Values |
|---|---|---|
| Thiosemicarbazides | Antibacterial | 6.25–31.25 µg/mL |
| Thiosemicarbazones | Antimalarial | Variable |
| Thiosemicarbazides | Antitubercular | 6.25 µg/mL |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiosemicarbazide derivatives, including this compound. Research indicates that compounds containing dichlorophenoxy and methoxyphenyl groups exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Thiosemicarbazides have been investigated for their anticancer potential, particularly against breast cancer cell lines such as MCF7. In vitro assays demonstrate that 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation .
Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | Staphylococcus aureus | 32 µg/mL |
| 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | Escherichia coli | 64 µg/mL |
| Other derivatives | Various fungal strains | Varies (typically < 128 µg/mL) |
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | 15 | Induction of apoptosis |
| Other thiosemicarbazides | Varies | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of various thiosemicarbazides, including the compound . Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections caused by resistant strains . -
Anticancer Research :
Another significant study focused on the anticancer properties of thiosemicarbazides. The compound was shown to significantly reduce cell viability in MCF7 cells through a mechanism involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
Lipophilicity (log P or log kₑₓₜ) is critical for membrane permeability and drug efficacy. Key comparisons include:
- Key Findings: Halogen substituents (e.g., 2,4-dichloro, 4-iodo) increase lipophilicity, correlating with enhanced cytotoxicity .
Cytotoxicity and Selectivity Against Cancer Cells
Thiosemicarbazides often exhibit selective toxicity toward cancer cells. Notable examples:
Mechanism of Action and Molecular Targets
Thiosemicarbazides often act via DNA intercalation or enzyme inhibition:
- DNA Interaction: 2,4-Dichlorophenoxy derivatives intercalate with DNA, disrupting replication in gastric cancer cells . The target compound’s 2,3-dichloro isomer may exhibit similar effects but with altered binding affinity due to steric differences.
- Enzyme Inhibition : Analogs downregulate dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine synthesis . Methoxy-substituted derivatives (e.g., ) also show antioxidant activity via radical scavenging.
Biological Activity
1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its complex molecular structure (C16H15Cl2N3O3S), exhibits various pharmacological properties that merit detailed exploration.
- Molecular Formula : C16H15Cl2N3O3S
- Molecular Weight : 400.28 g/mol
- CAS Number : [specific CAS number not provided in the sources]
Biological Activity
The biological activity of thiosemicarbazides, including this specific compound, has been extensively studied, revealing a range of effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Thiosemicarbazides have shown significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis through inhibition of topoisomerases, which are essential for DNA replication and repair .
Table 1: Antimicrobial Activity of Thiosemicarbazides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | Staphylococcus aureus | 50 µg/mL |
| 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | E. coli | 25 µg/mL |
| N(4)-methyl-2-acetylpyridine-derived thiosemicarbazones | Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
Research has highlighted the cytotoxic potential of thiosemicarbazides against various cancer cell lines. For example, certain derivatives have demonstrated potent antiproliferative effects against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed in treated cells, indicating that these compounds may induce programmed cell death .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | MCF-7 (breast cancer) | 80 nM |
| N(4)-methyl-2-acetylpyridine-derived thiosemicarbazones | U87 (glioblastoma) | 50 nM |
The proposed mechanisms for the biological activity of thiosemicarbazides include:
- Inhibition of Topoisomerases : This is crucial for disrupting bacterial DNA replication and cancer cell proliferation.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : Some studies suggest that these compounds can also exhibit antioxidant activity, contributing to their therapeutic potential .
Case Studies
- Antimicrobial Efficacy Against Multidrug-Resistant Strains : A study demonstrated that thiosemicarbazides effectively inhibited multidrug-resistant strains of bacteria. The compound's ability to target D-Ala-D-Ala ligase was particularly noted as a novel mechanism for overcoming resistance .
- Cytotoxicity in Cancer Research : In vitro studies revealed that thiosemicarbazide derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutics like etoposide. The presence of halogen substituents significantly enhanced their activity against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(2-(2,3-Dichlorophenoxy)acetyl)thiosemicarbazide derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenoxyacetyl hydrazides and isothiocyanates or aldehydes. For example:
Dissolve a phenoxyacetic acid hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO and reflux for 18 hours, followed by distillation under reduced pressure and crystallization (yield ~65%) .
Alternatively, react a thiosemicarbazide intermediate (e.g., 4-(4-methoxyphenyl)thiosemicarbazide) with a substituted benzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst .
- Key Parameters : Solvent choice (DMSO, ethanol), reaction time (6–18 hours), and acid catalysis (acetic acid) significantly influence yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640 cm⁻¹, C=S at ~1270 cm⁻¹, and NO₂ stretches at ~1330 cm⁻¹) .
- NMR : ^1H and ^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.2 ppm) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯S hydrogen bonds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields of thiosemicarbazide derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates cyclization .
- Catalysis : Acetic acid or sodium acetate accelerates Schiff base formation in aldehyde-thiosemicarbazide condensations .
- Temperature Control : Prolonged reflux (e.g., 6–18 hours) ensures complete cyclization, but excessive heating may degrade sensitive substituents .
Q. What structural features govern the biological activity of this compound, and how can contradictions in activity data be resolved?
- Methodological Answer :
- Structure-Activity Relationships (SAR) :
- The 2,3-dichlorophenoxy group enhances lipophilicity, potentially improving membrane permeability .
- The 4-methoxyphenyl moiety may donate electron density, stabilizing charge-transfer interactions with biological targets .
- Data Contradiction Analysis :
- Compare assay conditions (e.g., bacterial strain variability, concentration ranges). For example, anti-inflammatory activity in chromene-thiosemicarbazides was confirmed at 50 mg/kg doses in murine models, but inactive in low-concentration in vitro screens .
- Use computational docking to validate binding affinities against target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Hydrogen Bonding Networks : X-ray studies reveal intramolecular N–H⋯S and C–H⋯π interactions that stabilize planar thiosemicarbazide moieties (r.m.s. deviation ≤0.0062 Å) .
- Dihedral Angles : The angle between the dichlorophenoxy and methoxyphenyl groups (e.g., 9.15°) impacts steric hindrance and bioactivity .
- Validation : Compare experimental data with DFT-optimized geometries to identify deviations caused by crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
